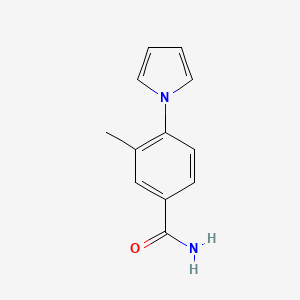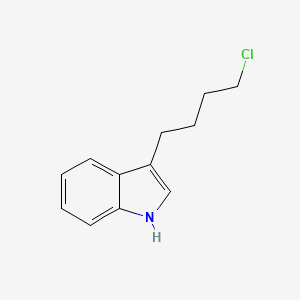![molecular formula C10H18N4 B8624160 5-N-[2-(dimethylamino)ethyl]-5-N-methylpyridine-2,5-diamine](/img/structure/B8624160.png)
5-N-[2-(dimethylamino)ethyl]-5-N-methylpyridine-2,5-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
5-N-[2-(dimethylamino)ethyl]-5-N-methylpyridine-2,5-diamine is a compound that has garnered interest in various scientific fields due to its unique chemical structure and properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-N-[2-(dimethylamino)ethyl]-5-N-methylpyridine-2,5-diamine typically involves the reaction of pyridine-2,5-diamine with 2-(dimethylamino)ethyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for optimizing the production process.
化学反応の分析
Types of Reactions
5-N-[2-(dimethylamino)ethyl]-5-N-methylpyridine-2,5-diamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylaminoethyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in dichloromethane.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms added to the structure.
Substitution: Substituted derivatives with different functional groups replacing the dimethylaminoethyl group.
科学的研究の応用
5-N-[2-(dimethylamino)ethyl]-5-N-methylpyridine-2,5-diamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 5-N-[2-(dimethylamino)ethyl]-5-N-methylpyridine-2,5-diamine involves its interaction with molecular targets such as enzymes and receptors. The dimethylaminoethyl group can form hydrogen bonds and electrostatic interactions with target molecules, while the pyridine ring can participate in π-π stacking interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
類似化合物との比較
Similar Compounds
- N5-(2-(Dimethylamino)ethyl)-N5-methylpyridine-3,5-diamine
- N5-(2-(Dimethylamino)ethyl)-N5-methylpyridine-4,5-diamine
- N5-(2-(Dimethylamino)ethyl)-N5-methylpyridine-2,4-diamine
Uniqueness
5-N-[2-(dimethylamino)ethyl]-5-N-methylpyridine-2,5-diamine is unique due to its specific substitution pattern on the pyridine ring, which influences its reactivity and interaction with other molecules. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C10H18N4 |
|---|---|
分子量 |
194.28 g/mol |
IUPAC名 |
5-N-[2-(dimethylamino)ethyl]-5-N-methylpyridine-2,5-diamine |
InChI |
InChI=1S/C10H18N4/c1-13(2)6-7-14(3)9-4-5-10(11)12-8-9/h4-5,8H,6-7H2,1-3H3,(H2,11,12) |
InChIキー |
KJUPKENHXYZUER-UHFFFAOYSA-N |
正規SMILES |
CN(C)CCN(C)C1=CN=C(C=C1)N |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details


試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3-Amino-2-benzyl-5-[(butylamino)methyl]benzene-1-sulfonamide](/img/structure/B8624113.png)





![tert-butyl [2-cyano-4-(hydroxymethyl)-1H-pyrrol-1-yl]carbamate](/img/structure/B8624157.png)
![1-[2-(2,4-Difluorophenyl)phenyl]ethan-1-amine](/img/structure/B8624164.png)


![1H-Imidazole, 1-[2-(2,4-dichlorophenyl)hexyl]-](/img/structure/B8624184.png)
